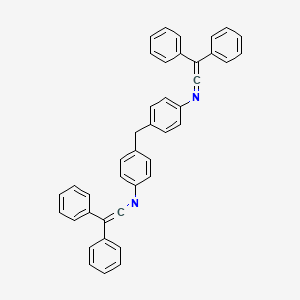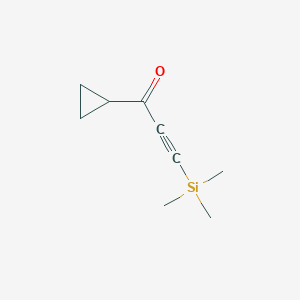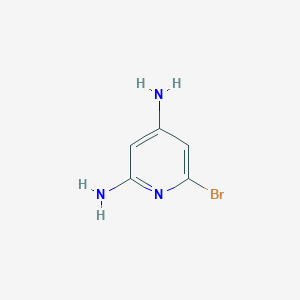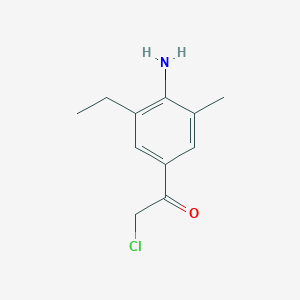![molecular formula C9H6N2O B13963608 6H-Pyrrolo[3,4-G]benzoxazole CAS No. 42540-46-5](/img/structure/B13963608.png)
6H-Pyrrolo[3,4-G]benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrrolo[3,4-G]benzoxazole is a heterocyclic compound with the molecular formula C9H6N2O. It is a bicyclic structure that combines a pyrrole ring and a benzoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo[3,4-G]benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts to facilitate the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
6H-Pyrrolo[3,4-G]benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
6H-Pyrrolo[3,4-G]benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of 6H-Pyrrolo[3,4-G]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cellular processes and metabolic pathways critical for cancer cell survival . The compound can form π-π stacking or π-cation interactions with biological targets, and the oxygen and nitrogen atoms in the benzoxazole ring can engage in hydrogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: A simpler structure with similar biological activities.
Pyrrolo[2,3-b]benzoxazole: Another heterocyclic compound with a different arrangement of the pyrrole and benzoxazole rings.
Pyrrolo[1,2-a]benzoxazole: A compound with a different fusion pattern of the rings.
Uniqueness
6H-Pyrrolo[3,4-G]benzoxazole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
42540-46-5 |
|---|---|
Fórmula molecular |
C9H6N2O |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
6H-pyrrolo[3,4-g][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-9(12-5-11-8)7-4-10-3-6(1)7/h1-2,4-5H,3H2 |
Clave InChI |
JJMJWUFQOHTCIY-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=N1)C3=C(C=C2)N=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


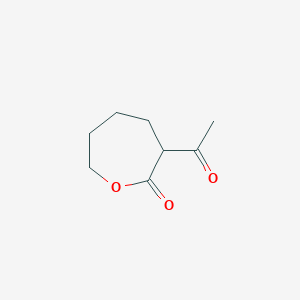
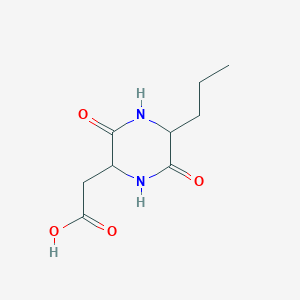

![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)

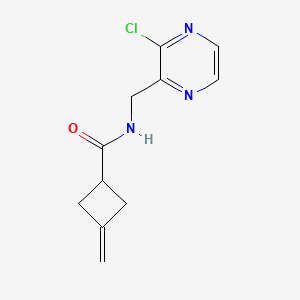

![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)

